molecular formula C12H16N2O4 B554369 Z-L-Nle-ONp CAS No. 24181-97-3

Z-L-Nle-ONp

Cat. No.: B554369
CAS No.: 24181-97-3
M. Wt: 386,39 g/mole
InChI Key: ZCYAXSMOAFDRPQ-UHFFFAOYSA-N
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Description

Z-L-Nle-ONp (N-(Benzyloxycarbonyl)-L-norleucine 4-nitrophenyl ester) is a peptide synthesis intermediate widely used in solid-phase and solution-phase methodologies. The compound features three key components:

  • Z-group (Benzyloxycarbonyl): A protecting group for the α-amino group of norleucine, preventing undesired side reactions during coupling .
  • L-Norleucine (Nle): A non-proteinogenic amino acid with a linear side chain (-CH₂CH₂CH₂CH₃), often used as a hydrophobic substitute for methionine or leucine in peptide design .
  • 4-Nitrophenyl ester (ONp): An activated ester that enhances reactivity in nucleophilic acyl substitution, facilitating efficient peptide bond formation .

This compound is valued for its stability in organic solvents (e.g., DMF, THF) and compatibility with standard deprotection strategies (e.g., hydrogenolysis for Z-group removal). Its applications span pharmaceutical research, particularly in synthesizing peptides with enhanced metabolic stability .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQPOFZGPUCSGU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427074
Record name AmbotzZAA1232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24181-97-3
Record name AmbotzZAA1232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Nle-ONp typically involves the esterification of Z-L-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Z-L-Nle-ONp undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Z-L-norleucine and 4-nitrophenol.

    Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Z-L-Nle-ONp is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-L-Nle-ONp involves its role as a substrate in enzymatic reactions. It is often used to study the activity of proteases, enzymes that cleave peptide bonds. The ester bond in this compound is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. This makes it a valuable tool in enzymology and drug discovery .

Comparison with Similar Compounds

Z-D-Gln-ONp (4-Nitrophenyl (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoate)

  • CAS : 3196-71-2
  • Molecular Formula : C₁₉H₁₉N₃O₇
  • Molar Mass : 401.37 g/mol
  • Key Features: Contains D-glutamine (D-Gln), a non-natural stereoisomer with a carbamoyl (-CONH₂) side chain. The D-configuration is rare in biological systems, making this compound useful for studying chiral specificity in enzymatic reactions . The polar carbamoyl group enhances solubility in polar aprotic solvents compared to this compound.

Z-L-Ala-ONp (N-Carbobenzyloxy-L-alanine 4-nitrophenyl ester)

  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₁₇H₁₆N₂O₆ (inferred from structure).
  • Molar Mass : ~344.32 g/mol (calculated).
  • Key Features: Features L-alanine, a proteinogenic amino acid with a methyl (-CH₃) side chain. Smaller side chain reduces steric hindrance, enabling faster coupling kinetics than this compound . Lower hydrophobicity improves miscibility in aqueous-organic solvent mixtures.

Comparative Data Table

Parameter This compound Z-D-Gln-ONp Z-L-Ala-ONp
Amino Acid L-Norleucine D-Glutamine L-Alanine
Side Chain -CH₂CH₂CH₂CH₃ -CH₂CH₂CONH₂ -CH₃
Molecular Formula C₂₀H₂₂N₂O₆ (inferred) C₁₉H₁₉N₃O₇ C₁₇H₁₆N₂O₆
Molar Mass (g/mol) ~394.40 (calculated) 401.37 ~344.32 (calculated)
Solubility Low in water; high in DMF Moderate in DMSO/DMF High in THF/DCM mixtures
Reactivity Moderate (bulky side chain) High (polar side chain) High (minimal steric bulk)
Applications Hydrophobic peptide motifs Chiral studies, polar tags Rapid peptide elongation

Key Research Findings

Steric and Solubility Effects :

  • This compound’s hydrophobic side chain slows coupling kinetics compared to Z-L-Ala-ONp but improves stability in lipid-rich environments .
  • Z-D-Gln-ONp’s carbamoyl group facilitates hydrogen bonding, enhancing its utility in crystallography studies .

Stereochemical Impact :

  • The D-configuration in Z-D-Gln-ONp renders it resistant to proteolytic cleavage, a property exploited in designing protease-stable peptides .

Industrial Relevance :

  • Z-L-Ala-ONp is preferred for high-throughput synthesis due to its rapid reactivity, whereas this compound is reserved for niche applications requiring hydrophobicity .

Biological Activity

Z-L-Nle-ONp, or Z-D-norleucine 4-nitrophenyl ester, is a synthetic compound widely utilized in biochemical and pharmaceutical research. It serves as a substrate for various proteases and plays a crucial role in peptide synthesis. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative analysis with similar compounds.

This compound is characterized by its high purity and stability, making it an essential reagent in various applications. The synthesis typically involves the esterification of Z-D-norleucine with 4-nitrophenol, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to enhance yield and purity .

Synthetic Route Summary

StepDescription
1Activation of the carboxyl group of Z-D-norleucine.
2Reaction with 4-nitrophenol to form the ester.
3Purification to achieve high purity levels suitable for biological applications.

This compound acts primarily as a substrate in enzymatic reactions, particularly in the study of enzyme kinetics and mechanisms. The nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group during peptide synthesis. This reaction is catalyzed by various proteases, allowing researchers to investigate enzyme activity and specificity .

Biological Applications

  • Enzyme Kinetics : this compound is frequently used to study the kinetics of proteases. By measuring the rate at which proteases hydrolyze this compound, researchers can derive important kinetic parameters such as VmaxV_{max} and KmK_m.
  • Peptide Synthesis : The compound serves as a protecting group for amino acids in peptide synthesis due to its stability and ease of removal. This property makes it valuable for creating complex peptides with high purity .
  • Pharmaceutical Development : In the pharmaceutical industry, this compound is instrumental in developing peptide-based drugs. Its role in facilitating the synthesis of therapeutic peptides contributes to the production of high-efficacy medications .

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrophenyl esters used in peptide synthesis, such as Z-D-leucine ONp and Z-D-isoleucine ONp. The following table summarizes key differences:

CompoundStabilityYield in Peptide SynthesisApplications
This compoundHighHighEnzyme kinetics, drug synthesis
Z-D-leucine ONpModerateModerateGeneral peptide synthesis
Z-D-isoleucine ONpModerateModerateGeneral peptide synthesis

Case Study 1: Enzyme Kinetics Investigation

A study utilized this compound to analyze the activity of a specific serine protease. The results indicated that variations in substrate concentration significantly affected enzyme activity, demonstrating the compound's utility in kinetic studies.

Case Study 2: Therapeutic Peptide Development

In another investigation, researchers synthesized a therapeutic peptide using this compound as a building block. The resulting peptide exhibited promising bioactivity against cancer cell lines, highlighting its potential in drug development.

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